4-Chloro-2-fluoro-N-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHMRMPHDKGPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Chemical Reactivity of 4 Chloro 2 Fluoro N Methylaniline
Reactivity of the Aromatic Nucleus
The aromatic core of 4-Chloro-2-fluoro-N-methylaniline contains three substituents—N-methylamino, fluoro, and chloro groups—each exerting distinct electronic and steric effects that influence the regioselectivity of substitution reactions.
The N-methylamino group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the fluorine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, but they also direct ortho- and para-substitution via resonance. wikipedia.org In this compound, the powerful activating effect of the N-methylamino group dominates. The position para to the amine is blocked by the chloro substituent. The two ortho positions are C3 and C5. Electrophilic attack is anticipated to occur preferentially at the C5 position, which is sterically more accessible than the C3 position situated between the fluoro and N-methylamino groups.
Like other aniline (B41778) derivatives, the high reactivity of the ring often necessitates the use of a protecting group, such as an acetyl group, on the amine to control the reaction and prevent over-substitution or oxidation. wikipedia.org For instance, the reaction of aniline with bromine water results in the immediate formation of a 2,4,6-tribromoaniline (B120722) precipitate. wikipedia.org
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.com The mechanism involves the addition of the nucleophile to the ring, followed by the elimination of the halide ion. libretexts.orglibretexts.org
In this compound, the N-methylamino group is electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions are generally unfavorable under standard conditions. libretexts.org For substitution to occur, forcing conditions or activation via metal catalysis would be necessary. Between the two halogen substituents, the fluorine atom would typically be the better leaving group in an activated SNAr context due to the higher electronegativity stabilizing the inductive withdrawal from the attacked carbon. However, without significant activation, displacement of either the chlorine or fluorine atom by a nucleophile is a challenging transformation.
Transformations Involving the N-Methylamino Group
The N-methylamino group is a key site for various chemical transformations, including oxidation, reduction, and coupling reactions.
The oxidation of N-methylanilines can lead to a variety of products, depending on the oxidant and reaction conditions. wikipedia.org Chemical oxidation, for example with dichromate, has been studied for aniline and N-methylaniline and is known to be a self-accelerating process. researchgate.netnih.gov The oxidation of substituted anilines can result in reactions at the nitrogen center or lead to the formation of new C-N bonds, potentially yielding colored products or polymers like polyaniline. wikipedia.org
A significant reaction pathway for N-methylanilines is oxidative cyclization. In a copper-catalyzed reaction using molecular oxygen as the oxidant, N-methylanilines can react with electron-deficient alkenes to form tetrahydroquinoline derivatives. acs.org This process involves the cleavage of C-H bonds at both the sp³-hybridized methyl group and the sp²-hybridized aromatic ring. acs.org
Table 1: Copper-Catalyzed Oxidative Cyclization of N-Methylanilines with Alkenes acs.org
| N-Methylaniline Derivative | Alkene | Catalyst | Oxidant | Product Type |
|---|---|---|---|---|
| General N-Methylaniline | Maleimide | CuCl₂ | Air | Tetrahydroquinoline |
This table illustrates the general reaction scheme for the oxidative cyclization of N-methylanilines. While not specific to the title compound, it represents a key reactivity pattern for this class of molecules.
The N-methylamino group is in a reduced state, and its further reduction is not a common chemical transformation. The C-N and N-H bonds are generally stable to typical reducing agents. Synthetic methods are focused on creating N-methylamines, for instance, through the reduction of N-substituted carbonylimidazoles using systems like NaBH₄/I₂, where a carbonyl group is converted into a methyl group. nih.gov This highlights that the formation of the N-methyl group is a reductive process, rather than a group that readily undergoes reduction itself. Direct reduction of the N-methylamino group in this compound to other functionalities is not a well-documented pathway.
The nitrogen atom of this compound can act as a nucleophile in various coupling reactions to form new C-N bonds. These reactions are fundamental in synthetic chemistry for building complex molecules.
Amidation: Secondary amines like this compound readily react with activated carboxylic acid derivatives such as acyl chlorides or with carboxylic acids in the presence of coupling agents to form amides. ncert.nic.inwikipedia.org A study demonstrated the synthesis of various fluorinated amides using (diethylamino)sulfur trifluoride (DAST) as a coupling agent under ambient, base-free conditions. acs.orgacs.org
Table 2: DAST-Enabled Amidation of Substituted N-Methylanilines acs.orgacs.org
| Amine | Acid | Coupling Agent | Product | Yield |
|---|---|---|---|---|
| 4-Chloro-N-methylaniline | Bromo(difluoro)acetic acid | DAST | 2-bromo-N-(4-chlorophenyl)-2,2-difluoro-N-methylacetamide | 78% |
N-Arylation: The Ullmann condensation (also known as the Goldberg reaction for C-N coupling) is a classic method for the N-arylation of amines. wikipedia.org This reaction involves the copper-catalyzed coupling of an amine with an aryl halide, typically at high temperatures. wikipedia.org Modern variations, such as the Buchwald-Hartwig amination, utilize palladium or copper catalysts with specific ligands to achieve the same transformation under milder conditions and with broader substrate scope. These reactions would allow for the coupling of this compound with various aryl halides to produce tri-aryl amine derivatives.
Stereoelectronic Effects of Halogen and Methyl Substituents on Reaction Mechanisms
The reactivity of the aromatic ring and the amino group in this compound is intricately governed by the stereoelectronic properties of its three substituents: the 4-chloro, 2-fluoro, and N-methyl groups. Each of these groups exerts a unique combination of inductive and resonance (mesomeric) effects, in addition to steric hindrance, which collectively modulate the electron density distribution within the molecule and influence its behavior in chemical reactions.
The functional group (-NHCH₃) attached to the benzene (B151609) ring is an electron-donating group, which tends to increase the electron density at the ortho and para positions, thereby activating the ring towards electrophilic substitution. byjus.com However, the presence of halogen substituents introduces competing electron-withdrawing effects.
Inductive and Resonance Effects of Substituents
The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect (-I or +I) and the resonance effect (-R or +R). The inductive effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons across the aromatic system.
In the case of this compound, the substituents exhibit the following effects:
2-Fluoro Group: Fluorine is the most electronegative element, resulting in a very strong -I effect. Similar to chlorine, it also possesses a +R effect due to its lone pairs. However, the -I effect of fluorine is significantly stronger than its +R effect. Its position ortho to the amino group can also lead to intramolecular interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the amino group. researchgate.netnih.gov
N-Methyl Group: The methyl group attached to the nitrogen atom is electron-donating through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the amino group more basic and a stronger activator of the aromatic ring compared to a primary amine (-NH₂).
Interactive Table: Electronic Effects of Substituents
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Chloro | 4 (para) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating |
| Fluoro | 2 (ortho) | -I (Strongly electron-withdrawing) | +R (Electron-donating) | Deactivating |
| N-Methyl | N/A | +I (Electron-donating) | N/A (to the ring) | Activates the amino group |
Influence on Reaction Mechanisms
The stereoelectronic effects of the substituents have a profound impact on various reaction mechanisms involving this compound.
Electrophilic Aromatic Substitution: The amino group directs incoming electrophiles to the ortho and para positions. byjus.com In this molecule, the para position is blocked by the chlorine atom. The positions ortho to the amino group are positions 2 and 6. Position 2 is occupied by the fluorine atom. Therefore, electrophilic attack is most likely to occur at position 6. The combined deactivating effects of the two halogen atoms will necessitate harsher reaction conditions (e.g., higher temperatures, stronger catalysts) for electrophilic substitution compared to less substituted anilines.
Nucleophilic Acyl Substitution: In reactions involving the amino group, such as acylation, the nucleophilicity of the nitrogen atom is crucial. The electron-donating N-methyl group enhances this nucleophilicity. However, the powerful -I effects of the ortho-fluoro and para-chloro groups withdraw electron density from the benzene ring and, to a lesser extent, from the amino group itself. This makes the nitrogen lone pair less available for donation, thereby reducing the amine's basicity and nucleophilicity. acs.orgacs.org Consequently, this compound is considered an electron-deficient amine. acs.org
Steric Hindrance: The fluorine atom at the ortho position provides significant steric hindrance around the amino group. This steric bulk can impede the approach of bulky reagents to both the nitrogen atom and the adjacent position (position 3) on the aromatic ring. This "ortho effect" can significantly slow down reaction rates. quora.com
Quantitative Effects on Reactivity
Interactive Table: Hammett Constants for Relevant Substituents
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -Cl | 0.23 | 0.37 |
| -F | 0.06 | 0.34 |
| -NH₂ | -0.66 | -0.16 |
| -NHCH₃ | -0.84 | -0.15 |
Data sourced from various physical organic chemistry resources. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
The positive σ values for chlorine and fluorine indicate their electron-withdrawing nature, which deactivates the ring towards electrophilic attack. Conversely, the negative σ values for the amino and N-methylamino groups highlight their strong electron-donating character, which activates the ring. In this compound, the cumulative electron-withdrawing effects of the halogens temper the activating effect of the N-methylamino group.
Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluoro N Methylaniline
Vibrational Spectroscopy for Molecular Dynamics Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations
The FT-IR spectrum of 4-Chloro-2-fluoro-N-methylaniline is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. While a dedicated experimental spectrum for this specific molecule is not widely published, predictions can be made based on the analysis of closely related compounds such as 4-chloro-N-methylaniline and other fluorinated and chlorinated anilines.
Key expected vibrational modes include:
N-H Stretching: A sharp to moderately broad band is anticipated in the region of 3350-3450 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine group.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the N-methyl group will likely be observed around 2850-2960 cm⁻¹.
C=C Aromatic Ring Stretching: Several bands of varying intensity are predicted in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring.
N-H Bending: The in-plane bending vibration of the N-H group is expected to be found in the 1500-1550 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1250-1350 cm⁻¹ region.
C-F Stretching: A strong absorption band, characteristic of the C-F stretching vibration, is expected in the range of 1200-1280 cm⁻¹. The exact position will be influenced by the other substituents on the aromatic ring.
C-Cl Stretching: A medium to strong intensity band corresponding to the C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ region.
The table below provides a summary of the expected FT-IR vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretching | 3350 - 3450 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching | 2850 - 2960 |
| C=C Aromatic Ring Stretching | 1450 - 1620 |
| N-H Bending | 1500 - 1550 |
| C-N Stretching | 1250 - 1350 |
| C-F Stretching | 1200 - 1280 |
| C-Cl Stretching | 700 - 800 |
Fourier-Transform Raman (FT-Raman) Spectroscopy Studies
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be valuable for confirming the assignments of the aromatic ring vibrations and the carbon-halogen stretches.
Key expected Raman signals include:
Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum, are expected to give rise to strong signals in the Raman spectrum.
C-Cl and C-F Stretching: The carbon-halogen stretching vibrations will also be observable in the Raman spectrum, providing confirmatory data to the FT-IR analysis.
A comprehensive vibrational analysis often involves comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations, such as those obtained from Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.
N-Methyl Protons: A singlet or a doublet (due to coupling with the N-H proton) is expected for the methyl group attached to the nitrogen atom, likely in the range of 2.8-3.0 ppm.
N-H Proton: The chemical shift of the N-H proton can vary depending on the solvent and concentration, but it is typically observed as a broad singlet in the region of 3.5-4.5 ppm.
Aromatic Protons: The three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the electron-donating effect of the N-methylamino group, will influence their chemical shifts. The proton ortho to the fluorine atom is expected to show a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
While specific experimental data for this compound is scarce, data for the isomeric compound 2-Chloro-4-fluoro-N-methylaniline shows aromatic protons in the range of 6.28-7.21 ppm. rsc.org A similar range can be anticipated for the target molecule, with the exact shifts and coupling constants being unique to its substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling.
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear as a single peak around 30-35 ppm.
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large C-F coupling constant. The carbon atoms ortho and meta to the fluorine will also show smaller C-F couplings. The chemical shifts will be influenced by the electronegativity of the substituents. The carbon attached to the amino group (C-1) will be shifted upfield compared to the others, while the carbons attached to the halogens (C-2 and C-4) will be shifted downfield.
For the isomer 2-Chloro-4-fluoro-N-methylaniline , the ¹³C NMR spectrum has been reported, providing a reference for the expected chemical shift ranges. rsc.org
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 | ~145-150 | Doublet (small J) |
| C-2 | ~150-155 | Doublet (large J) |
| C-3 | ~115-120 | Doublet (small J) |
| C-4 | ~120-125 | Singlet |
| C-5 | ~125-130 | Singlet |
| C-6 | ~110-115 | Doublet (small J) |
| N-CH₃ | ~30-35 | Singlet |
Distortionless Enhancement by Polarization Transfer (DEPT) NMR Applications
DEPT NMR spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. While no CH₂ groups are present in this compound, DEPT would be instrumental in confirming the assignments of the CH₃ and aromatic CH signals.
DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. For this compound, the N-methyl carbon and the three aromatic CH carbons would show positive signals. The quaternary carbons (C-1, C-2, and C-4) would be absent.
DEPT-90: A DEPT-90 experiment only shows signals for CH groups. Therefore, only the three aromatic methine carbons would be visible in the DEPT-90 spectrum of the target compound.
By combining the information from the standard ¹³C NMR spectrum with DEPT-90 and DEPT-135 spectra, an unambiguous assignment of all carbon signals in this compound can be achieved.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a molecule, which in turn provides significant insights into its structure.
While specific, detailed mass spectral data, including comprehensive fragmentation pathway analysis for this compound, is not extensively available in publicly accessible research literature or databases, we can predict the expected molecular ion and general fragmentation behavior based on its structure.
The molecular formula for this compound is C₇H₇ClFN. The expected nominal molecular weight would be approximately 159.59 g/mol . High-resolution mass spectrometry would provide a more precise mass, accounting for the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pathways:
In a typical electron ionization (EI) mass spectrum, the fragmentation of this compound would likely proceed through several key pathways:
Loss of a methyl group: Cleavage of the N-CH₃ bond would result in the formation of a [M-15]⁺ ion, corresponding to the 4-chloro-2-fluoroaniline (B1294793) radical cation.
Loss of a chlorine atom: Fragmentation involving the loss of the chlorine atom would lead to a [M-35]⁺ or [M-37]⁺ ion, depending on the chlorine isotope.
Loss of a hydrogen cyanide (HCN) molecule: A common fragmentation pathway for anilines involves the rearrangement and loss of HCN from the aromatic ring, which could occur after initial fragmentation steps.
Ring fragmentation: At higher energies, the aromatic ring itself can undergo fragmentation, leading to a variety of smaller charged species.
A detailed analysis of the relative abundances of these and other fragment ions would be necessary to construct a complete fragmentation pathway. However, without specific experimental data, this remains a theoretical projection.
Data on a Related Compound: 4-Chloro-N-methylaniline
For comparative purposes, mass spectrometry data for the related compound 4-chloro-N-methylaniline (C₇H₈ClN) is available. nih.gov A study utilizing Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap Mass Spectrometry (LC-ESI-QFT) on 4-chloro-N-methylaniline identified a precursor ion [M+H]⁺ at m/z 142.0418. miamioh.edu This corresponds to the protonated molecule. Further MS/MS analysis would reveal its specific fragmentation pattern, which would share some similarities with that expected for this compound, such as the loss of the methyl group. miamioh.edu
| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) |
| This compound | C₇H₇ClFN | Not available | 159.59 |
| 4-Chloro-N-methylaniline | C₇H₈ClN | 932-96-7 | 141.60 |
This table is provided for informational purposes. The CAS number and molecular weight for this compound are based on its chemical structure, as specific experimental data is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
As of the latest available information, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed experimental analysis of its crystal system, space group, and intermolecular interactions is not possible at this time.
Without experimental X-ray diffraction data, the crystal system and space group of this compound cannot be determined. The crystal system (e.g., monoclinic, orthorhombic, etc.) and space group describe the symmetry of the crystal lattice and the arrangement of molecules within the unit cell. This information is fundamental to understanding the solid-state packing of the compound.
Based on the molecular structure of this compound, several types of intermolecular interactions would be expected to govern its crystal packing:
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. It is therefore highly probable that N-H···N or N-H···F hydrogen bonds are present in the solid state, forming chains or more complex networks of molecules.
Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule.
A definitive description of these interactions, including their specific distances and angles, awaits experimental determination via X-ray crystallography.
Computational Chemistry and Quantum Mechanical Investigations of 4 Chloro 2 Fluoro N Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance between computational cost and accuracy. For 4-Chloro-2-fluoro-N-methylaniline, DFT calculations, typically employing a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), provide profound insights into its fundamental characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this process reveals key structural parameters.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-N Bond Length | ~1.39 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.36 Å |
| C-N-C (methyl) Angle | ~120° |
| Dihedral Angle (C-C-N-C) | Non-planar |
Note: These are estimated values based on typical DFT calculations for similar substituted anilines. Actual values would be obtained from specific calculations on the molecule.
Prediction and Scaling of Vibrational Frequencies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.
The vibrational spectrum of this compound would exhibit characteristic bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the methyl group, C-N stretching, and the stretching vibrations of the C-Cl and C-F bonds. The positions of these bands are sensitive to the electronic environment and the mass of the atoms involved.
Table 2: Predicted and Scaled Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| N-H Stretch | ~3450 | ~3312 |
| Aromatic C-H Stretch | 3100-3000 | 2976-2880 |
| Asymmetric CH₃ Stretch | ~2980 | ~2861 |
| Symmetric CH₃ Stretch | ~2900 | ~2784 |
| C-N Stretch | ~1350 | ~1296 |
| C-F Stretch | ~1250 | ~1200 |
| C-Cl Stretch | ~700 | ~672 |
Note: Predicted frequencies are hypothetical and based on typical DFT (B3LYP/6-311++G(d,p)) results. Scaled frequencies are obtained using a common scaling factor of 0.96.
Theoretical Calculation of NMR Chemical Shifts (Gauge-Independent Atomic Orbital (GIAO) Approach)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The GIAO (Gauge-Independent Atomic Orbital) method, implemented within DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei.
The chemical shifts of the protons and carbons in this compound are influenced by the electron-donating N-methylamino group and the electron-withdrawing halogen substituents. The ortho-fluoro and para-chloro substituents will significantly affect the electron density distribution in the aromatic ring, leading to distinct chemical shifts for the aromatic protons and carbons. The methyl group protons and carbon will also have characteristic chemical shifts.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 (C-NHCH₃) | ~145 | H (N-H) | ~4.0 |
| C2 (C-F) | ~155 (d, J_CF) | H3 | ~6.8 |
| C3 | ~115 | H5 | ~7.1 |
| C4 (C-Cl) | ~120 | H6 | ~6.7 |
| C5 | ~128 | H (CH₃) | ~2.8 |
| C6 | ~112 |
Note: These are estimated values relative to a standard (e.g., TMS) and are based on trends observed in similar compounds. J_CF represents the coupling constant between carbon and fluorine.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
For this compound, the MEP surface is expected to show a region of high electron density around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. The fluorine and chlorine atoms, being highly electronegative, will also exhibit negative potential. Conversely, the hydrogen atom of the N-H group and the aromatic protons will show a more positive potential, indicating their susceptibility to nucleophilic attack.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond the electronic structure, quantum chemical calculations can provide descriptors that are useful in predicting the reactivity of a molecule.
Determination of Hammett Constants and Their Implications for Reactivity
The substituents in this compound are:
4-Chloro (para): Electron-withdrawing through induction (σ_p = +0.23).
2-Fluoro (ortho): Strongly electron-withdrawing through induction, but also capable of some resonance donation (σ_o value is context-dependent but generally positive).
N-methylamino (meta to F, ortho to Cl): A strong electron-donating group through resonance (σ_p for NH₂ is -0.66; N-methylation slightly alters this).
Analysis of Frontier Molecular Orbitals (FMO)
A comprehensive search of scientific literature and chemical databases has revealed a lack of specific studies focusing on the frontier molecular orbitals (FMOs) of this compound. While computational studies are common for many organic molecules, this particular compound does not appear to have been the subject of published research in this area. Therefore, no data is available for its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the associated energy gap.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-Chloro-2-fluoro-N-methylaniline?
To synthesize this compound, a halogenation reaction can be adapted from analogous protocols. For example, chlorination of a fluoro-substituted aniline derivative using N-Chlorosuccinimide (NCS) in polar aprotic solvents like DMF or NMP at 0–5°C, followed by gradual warming to room temperature, is effective . Post-reaction, extract with ethyl acetate, wash with water, dry (Na₂SO₄), and concentrate. Purify via crystallization (e.g., isopropyl ether with seeding at 4°C for 2 weeks) to obtain high-purity crystals .
Q. How can crystallization be optimized to improve yield and purity?
Crystallization efficiency depends on solvent polarity and temperature gradients. Use isopropyl ether for its moderate polarity, which allows slow crystal growth. Seeding with pre-formed crystals and maintaining 4°C for 2 weeks enhances nucleation. Decanting solvent and coating crystals with inert oils (e.g., FOMBLIN perfluoropolyether) prevents oxidation .
Q. What spectroscopic methods are recommended for structural confirmation?
- NMR : Use ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃). Address fluorine/chlorine isotopic splitting by acquiring ¹⁹F NMR and comparing coupling constants.
- GC-MS : Confirm molecular ion peaks and fragmentation patterns, ensuring >97% purity (as per GC standards in commercial batches) .
- Elemental Analysis : Validate C, H, N, Cl, and F percentages against theoretical values.
Advanced Research Questions
Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?
The -N-methyl group is a moderate electron donor via resonance, while -Cl and -F are electron-withdrawing via inductive effects. Computational modeling (DFT) can predict regioselectivity in EAS. For example, meta-directing effects of -Cl and -F may dominate, but steric hindrance from -N-methyl could shift reactivity. Experimental validation via nitration or sulfonation reactions is advised .
Q. What strategies resolve contradictions in reactivity data between theoretical and experimental results?
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and times to isolate intermediates (e.g., using TLC or HPLC).
- Isotope Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways.
- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR, X-ray crystallography) to confirm product identity .
Q. How can substituent effects be exploited in designing derivatives for medicinal chemistry applications?
Modify the -N-methyl group to introduce bioisosteres (e.g., -NH₂, -NHAc) or replace -Cl/-F with other halogens to alter lipophilicity and binding affinity. For example, in kinase inhibitors, such modifications improve selectivity by adjusting steric and electronic interactions with target proteins .
Q. What advanced purification techniques address trace impurities from synthetic by-products?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate polar impurities.
- Recrystallization under Inert Atmosphere : Prevent oxidation by purging solvents with argon.
- Chiral Chromatography : Resolve enantiomers if asymmetric synthesis is employed (e.g., using chiral stationary phases) .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Store at -20°C in amber vials under argon to prevent photodegradation and moisture absorption. Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products .
Methodological Challenges and Solutions
Q. How to mitigate challenges in detecting low-abundance metabolites or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
